(Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate
Description
(Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an α,β-unsaturated ester characterized by its Z-configuration and a tetrahydro-2H-pyran-4-yl substituent at the β-position. The Z-stereochemistry imparts distinct steric and electronic properties, influencing its reactivity in conjugate additions, cycloadditions, and polymerization reactions. The tetrahydro-2H-pyran (THP) group, a six-membered oxygen-containing heterocycle, enhances solubility in polar solvents and may contribute to metabolic stability in biological applications.
Properties
CAS No. |
1373168-67-2 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl (Z)-3-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3/b4-3- |
InChI Key |
LLRZTGSOBOFVQO-ARJAWSKDSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C1CCOCC1 |
Canonical SMILES |
CCOC(=O)C=CC1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
A prominent method involves the condensation of trichloroacetyl chloride with vinyl ethyl ether, followed by sequential dehydrochlorination and esterification. The process is divided into six steps:
-
Step 1 : Slow addition of vinyl ethyl ether to trichloroacetyl chloride at 20–40°C, yielding an intermediate (Formula II).
-
Step 2 : Low-boiling byproducts (e.g., chloroform) are removed via reduced-pressure distillation (<40°C).
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Step 3 : Reaction with organic bases (e.g., triethylamine) in ethanol to form a hydrochloride salt.
-
Step 4 : Filtration and solvent recovery.
-
Step 5 : Acid-catalyzed elimination (e.g., potassium bisulfate) under nitrogen at 50–100°C to form the acrylate backbone.
-
Step 6 : Reduced-pressure distillation to isolate the product.
Key Reaction Parameters :
Example 6 (Patent CN109438237B) :
-
Input : 0.5 mol trichloroacetyl chloride, 0.75 mol vinyl ethyl ether.
-
Conditions : 30°C, 5 h reaction, 0.05 mol KHSO₄, 300 mL/min N₂.
Hydrogenation of Ethyl 2-(Dihydro-2H-Pyran-4(3H)-Ylidene)Acetate
Palladium-Catalyzed Hydrogenation
Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate undergoes selective hydrogenation using Pd/C in methanol to yield the saturated tetrahydropyran derivative. The Z-isomer is favored under low-temperature conditions (16–19°C) and moderate H₂ pressure (30 psi).
Procedure :
-
Substrate : 21 g ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate.
-
Catalyst : 2.5 g Pd/C (10% loading).
-
Conditions : 18 h, 16–19°C, 30 psi H₂.
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Outcome : 94% yield of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.
Stereochemical Control :
-
Temperature : Lower temperatures (<20°C) favor Z-configuration by reducing thermal randomization.
-
Solvent : Methanol enhances hydrogen solubility, improving catalyst activity.
Knoevenagel Condensation with Malononitrile
Base-Promoted Cyclization
A three-component reaction between tetrahydropyran-4-carbaldehyde, ethyl cyanoacetate, and malononitrile in the presence of KOH/CaO yields Z-configured acrylates. The reaction proceeds via:
-
Knoevenagel adduct formation between aldehyde and malononitrile.
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Michael addition of ethyl cyanoacetate.
-
Cyclization and tautomerization.
Optimized Conditions :
| Component | Amount (mmol) | Role |
|---|---|---|
| Tetrahydropyran-4-carbaldehyde | 1.0 | Electrophilic component |
| Ethyl cyanoacetate | 1.0 | Nucleophile |
| KOH/CaO | 10 mol% | Base catalyst |
| Solvent | None | Solvent-free conditions |
Yield : 92% under solvent-free conditions at 60°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Trichloroacetyl chloride | 85–86 | 98–99 | Moderate (E/Z mix) | Industrial |
| Hydrogenation | 94 | 95 | High (Z) | Lab-scale |
| Knoevenagel condensation | 92 | 90 | High (Z) | Pilot-scale |
| Wittig olefination | N/A | N/A | Theoretical (Z) | Research |
Key Observations :
-
The trichloroacetyl chloride route is optimal for bulk production but requires rigorous purification to isolate the Z-isomer.
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Hydrogenation offers high stereoselectivity but depends on substrate availability.
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Knoevenagel condensation is eco-friendly (solvent-free) but limited to lab-scale applications .
Scientific Research Applications
Chemistry: (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization and other reactions .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating ester hydrolysis and transesterification processes.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Its ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is used in the production of polymers and resins. Its reactivity makes it suitable for creating cross-linked polymer networks with desirable mechanical properties .
Mechanism of Action
The mechanism of action of (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of tetrahydro-2H-pyran-4-yl alcohol and ethyl acrylate. This hydrolysis process is crucial for its role as a prodrug, where the active drug is released upon ester cleavage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The table below compares (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate with key analogs, highlighting structural and functional differences:
*Molecular weight calculated based on formula.
Stability and Functional Group Impact
- Brominated Analogs : Bromine’s electron-withdrawing effect increases electrophilicity, making these compounds reactive toward nucleophiles but prone to elimination .
- THP-Containing Compounds : The THP group’s saturated ring improves oxidative stability compared to aromatic substituents. However, the sulfonyl group in ’s analog introduces strong electron withdrawal, enhancing thermal stability but complicating synthesis .
- Nitroxide-THP Analogs : The nitroxide radical () confers redox activity, useful in polymer chemistry, but may limit shelf life due to radical instability .
Biological Activity
(Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an organic compound characterized by its unique structure, which includes a tetrahydro-2H-pyran moiety attached to an acrylate functional group. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science. Despite its structural complexity and potential utility, research on its biological activity remains limited.
- Molecular Formula : C10H16O3
- Molecular Weight : 184.23 g/mol
- CAS Number : 99228-16-7
Biological Activity Overview
The biological activity of (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate has been inferred from studies on structurally similar compounds. Notably, compounds with tetrahydropyran structures often exhibit a range of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.
Potential Pharmacological Properties
- Antitumor Activity : Some derivatives of tetrahydropyrans have shown promising results in inhibiting tumor growth.
- Antimicrobial Properties : Similar compounds have displayed effectiveness against various bacterial strains.
- Neuroactive Effects : Certain analogs have been linked to neuroactivity, suggesting potential applications in treating neurological disorders.
Case Studies and Experimental Data
While specific studies on (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate are scarce, related research provides insight into its potential biological effects:
- Tetrahydropyran Derivatives :
-
In Vitro Studies :
- Preliminary investigations suggest that (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate may interact favorably with biological targets, although comprehensive interaction profiles are still needed for validation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (E)-Ethyl 3-(pyridin-4-yl)acrylate | Contains a pyridine ring instead of tetrahydropyran | Potential neuroactive properties |
| Ethyl 3-(cyclopropylthio)acrylate | Incorporates a cyclopropylthio group | Known for unique reactivity patterns |
| Ethyl 3-(phenyl)acrylate | Features a phenyl ring | Commonly used in polymer chemistry |
The uniqueness of (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate lies in its specific combination of a tetrahydropyran ring and an acrylate moiety, which may impart distinct chemical properties and biological activities compared to these similar compounds.
Q & A
Q. What are the key structural and functional features of (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate that influence its reactivity?
The compound contains three critical functional groups: (1) an ethyl ester moiety, which is susceptible to hydrolysis or transesterification; (2) a tetrahydro-2H-pyran (THP) ring, contributing to conformational rigidity and potential hydrogen bonding via its oxygen atom; and (3) a (Z)-configured acrylate double bond, which dictates stereoelectronic effects and regioselectivity in reactions like cycloadditions or nucleophilic attacks. The THP ring’s chair conformation stabilizes the molecule, while the ester group enables derivatization for biological or materials applications .
Q. What spectroscopic methods are most effective for confirming the structure and purity of this compound?
- 1H/13C NMR : Key signals include the ethyl ester protons (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for OCH2), the THP ring protons (δ ~3.3–4.0 ppm for axial/equatorial positions), and the acrylate vinyl protons (δ ~5.5–6.5 ppm with coupling constants confirming Z-configuration).
- IR Spectroscopy : Peaks at ~1710–1730 cm⁻¹ (ester C=O), ~1630 cm⁻¹ (acrylate C=C), and ~1100 cm⁻¹ (THP ether C-O).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 208–364 depending on derivatives) and fragmentation patterns validate the structure .
Q. What are the common synthetic routes for preparing (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate?
Synthesis typically involves:
- Step 1 : Preparation of the THP-4-yl intermediate via acid-catalyzed cyclization of diols or protection of alcohols.
- Step 2 : Acrylate formation using a Wittig or Horner-Wadsworth-Emmons reaction with ethyl glyoxylate, ensuring Z-selectivity via steric control (e.g., bulky phosphonate reagents).
- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) to isolate the (Z)-isomer .
Q. How should this compound be handled and stored to ensure stability?
Store in amber glass vials under inert gas (N2/Ar) at –20°C to prevent ester hydrolysis or double-bond isomerization. Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid side reactions .
Advanced Research Questions
Q. How can stereoselective synthesis of the (Z)-isomer be achieved during acrylate formation?
Z-selectivity is controlled by:
- Reagent Choice : Bulky ylides (e.g., Ph3P=CHCO2Et) favor cis-addition due to steric hindrance.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-configuration.
- Temperature : Lower temperatures (–10°C to 0°C) minimize thermal isomerization post-reaction.
- Catalysis : Use of Lewis acids (e.g., ZnCl2) can direct stereochemistry in Michael additions .
Q. What strategies mitigate side reactions during functionalization of the acrylate moiety?
- Protecting Groups : Temporarily mask the ester (e.g., silyl ethers) or THP oxygen (e.g., acetyl) to prevent nucleophilic attack.
- Controlled Conditions : For Diels-Alder reactions, use high-pressure conditions to favor [4+2] cycloaddition over polymerization.
- Radical Inhibitors : Add BHT (butylated hydroxytoluene) to suppress radical-initiated side reactions during photochemical modifications .
Q. How does the Z-configuration influence biological activity compared to the E-isomer?
The Z-isomer’s spatial arrangement affects binding to biological targets. For example:
- In enzyme inhibition, the Z-configuration may align the acrylate’s electrophilic β-carbon with catalytic residues, enhancing activity.
- Structural studies (e.g., X-ray crystallography) show that Z-isomers of analogous acrylates form stronger π-π interactions with aromatic residues in binding pockets compared to E-isomers .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., kinases or GPCRs), prioritizing hydrogen bonds with the THP oxygen and hydrophobic contacts with the ethyl ester.
- Molecular Dynamics (MD) : Simulates stability of ligand-receptor complexes in physiological conditions (e.g., solvation effects on the acrylate group).
- QSAR Modeling : Correlates substituent effects (e.g., THP ring size) with bioactivity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
